2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
This compound features a pyridazinone core substituted with a 4-fluoro-2-methoxyphenyl group at position 3 and an acetamide linker to a 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl moiety. The pyridazinone ring (C₅H₃N₂O) contributes hydrogen-bonding capacity, while the fluorinated aromatic group enhances lipophilicity and metabolic stability. The thieno-pyrazole substituent introduces sulfur-based heterocyclic character, which may influence electronic properties and binding interactions in biological systems. Structural analogs often target kinases or enzymes due to their ability to mimic ATP or substrate motifs .
Properties
Molecular Formula |
C19H18FN5O3S |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C19H18FN5O3S/c1-24-19(13-9-29-10-15(13)22-24)21-17(26)8-25-18(27)6-5-14(23-25)12-4-3-11(20)7-16(12)28-2/h3-7H,8-10H2,1-2H3,(H,21,26) |
InChI Key |
AEYRRXYCGKGEJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)CN3C(=O)C=CC(=N3)C4=C(C=C(C=C4)F)OC |
Origin of Product |
United States |
Preparation Methods
Core Pyridazinone Synthesis
The pyridazinone backbone is synthesized through cyclization reactions involving diketones and hydrazine derivatives. Key steps include:
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Cyclization | Hydrazine hydrate, HCl, ethanol (acidic conditions) | 6-Oxopyridazin-1(6H)-yl core |
| 2 | Functionalization | Electrophilic substitution with 4-fluoro-2-methoxyphenyl halide | 3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl intermediate |
- Cyclization occurs via condensation of hydrazine with a diketone precursor, forming the pyridazinone ring.
- The 4-fluoro-2-methoxyphenyl group is introduced via electrophilic aromatic substitution, leveraging the electron-rich nature of the pyridazinone ring.
Acetamide Formation
The acetamide moiety is introduced through acylation of the pyridazinone’s position 2. This requires activation of a hydroxyl or halide group at this position:
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Activation | Thionyl chloride (SOCl₂) or acetic anhydride | Acyl chloride intermediate (CH₂COCl) |
| 2 | Amide Coupling | Reaction with 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl amine | Final acetamide product |
- The thieno[3,4-c]pyrazole amine is synthesized separately via cyclization of thiophene and pyrazole precursors.
- Steric hindrance from the thienopyrazole moiety necessitates optimized reaction temperatures and solvents (e.g., DMF or DCM).
Molecular Properties and Validation
Key structural and physicochemical data confirm the compound’s identity:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₈FN₅O₃S | |
| Molecular Weight | 415.4 g/mol | |
| CAS Number | 1282098-93-4 | |
| Key Functional Groups | Pyridazinone, thieno[3,4-c]pyrazole, acetamide |
Challenges and Optimization
- Regioselectivity : Ensuring the 4-fluoro-2-methoxyphenyl group attaches at position 3 of the pyridazinone requires careful control of reaction conditions.
- Yield Maximization : Use of Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution efficiency.
- Purity : Recrystallization or chromatographic purification is critical due to the compound’s complex structure.
Research Applications
While specific biological data are limited, the compound’s structural motifs suggest potential utility in:
- Pharmaceuticals : Inhibition of osteoclast differentiation (analogous to related pyridazinones).
- Materials Science : Fluorescent properties due to conjugated aromatic systems.
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits reactivity characteristic of its structural components:
| Functional Group | Reaction Type | Key Factors |
|---|---|---|
| Acetamide group (-CO-NH-) | Hydrolysis | Acidic/basic conditions, temperature control |
| Pyridazine ring | Electrophilic substitution | Directed by ring substituents (e.g., fluorine) |
| Thieno[3,4-c]pyrazole | Nucleophilic substitution | Dependent on steric/electronic environment |
| Fluorine (-F) | Metabolism-related reactions | Potential bioisosteric effects in vivo |
The methoxy group (-OCH₃) on the phenyl ring may influence reactivity through electron-donating effects, stabilizing intermediates during substitution reactions.
Hydrolysis of Acetamide
The acetamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine. This reaction is critical in drug metabolism studies.
Pyridazine Ring Reactivity
The 6-oxopyridazin-1(6H)-yl moiety may participate in cycloaddition or ring-opening reactions, particularly under thermal or photochemical conditions. The oxo group (-O-) enhances ring strain, making it susceptible to nucleophilic attack.
Thieno[3,4-c]pyrazole Interactions
The thieno[3,4-c]pyrazole system may engage in electrophilic aromatic substitution or metal-catalyzed coupling reactions. The methyl group at the 2-position could act as a directing group.
Analytical Techniques
Common methods for characterizing reaction products include:
-
Nuclear magnetic resonance (NMR) spectroscopy : For structural confirmation and purity assessment.
-
Mass spectrometry (MS) : To determine molecular weight and isotopic composition.
-
Infrared (IR) spectroscopy : To identify functional groups (e.g., amide carbonyl).
Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈FN₅O₃S |
| Molecular Weight | 415.4 g/mol |
| Key Functional Groups | Acetamide, pyridazine, thieno[3,4-c]pyrazole |
Comparison with Analogues
| Compound | Key Difference | Reactivity Implications |
|---|---|---|
| 2N1HIA (pyridazine core) | Different substituents | Altered stability in substitution reactions |
| 4-Fluoro-N-(thienopyrazolyl)acetamide | Simplified structure | Reduced steric hindrance in nucleophilic reactions |
Scientific Research Applications
Pharmacological Applications
-
Anti-inflammatory Activity
- Studies have indicated that derivatives of this compound exhibit significant anti-inflammatory properties. Research suggests that the incorporation of the pyridazine moiety contributes to its ability to inhibit pro-inflammatory mediators, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
- Analgesic Effects
-
Anticancer Potential
- Preliminary studies have explored the anticancer properties of similar compounds within this chemical class. The presence of the thieno[3,4-c]pyrazole structure is hypothesized to enhance cytotoxic activity against certain cancer cell lines, warranting further investigation into its mechanisms of action and efficacy in oncology .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Mechanism of Action
The mechanism of action of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes are compared below with three analogs identified in the literature:
Table 1: Structural and Physicochemical Comparison
*Calculated based on substituent contributions; experimental data unavailable in provided evidence.
Key Observations:
The thiazole-containing analog exhibits intermediate lipophilicity (logP ~2.1) due to its polarizable sulfur atom.
Hydrogen-Bonding Capacity: The pyridazinone core and acetamide linker provide hydrogen-bond donor/acceptor sites in all analogs.
Synthetic Complexity: The target compound’s thieno-pyrazole moiety likely requires multi-step synthesis, similar to the chromenone-pyrazolo-pyrimidine analog , which employs palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Biological Activity
The compound 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring a pyridazine ring and various functional groups, suggests a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of fluorine, nitrogen, and oxygen atoms alongside carbon and hydrogen. The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Pyridazine Ring | A six-membered ring containing two nitrogen atoms. |
| Methoxy Group | Enhances lipophilicity and may influence biological activity. |
| Fluoro Substituent | Potentially increases reactivity and selectivity towards biological targets. |
| Thieno[3,4-c]pyrazole Moiety | Contributes to the compound's unique pharmacological profile. |
Inhibition of Osteoclast Differentiation
Research indicates that this compound exhibits significant biological activity through its inhibitory effects on osteoclast differentiation. Osteoclasts are essential for bone resorption, and their regulation is crucial in treating bone-related diseases such as osteoporosis. Key findings include:
- Cathepsin K Suppression : The compound has been shown to suppress cathepsin K expression, an enzyme critical for osteoclast function, thereby potentially reducing bone resorption rates .
Anti-inflammatory and Analgesic Properties
The pyridazine structure is often associated with various pharmacological effects:
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties in various studies. This could be attributed to their ability to inhibit pro-inflammatory cytokines .
- Analgesic Activity : Some derivatives have been reported to exhibit analgesic effects, suggesting potential applications in pain management .
Understanding the mechanism by which this compound exerts its biological effects is crucial. Interaction studies focus on its binding affinity to specific biological targets such as enzymes or receptors involved in disease pathways. Techniques employed in these studies include:
- Molecular Docking Studies : To predict how the compound interacts with target proteins.
- Enzyme Inhibition Assays : To quantify the inhibitory effects on enzymes like cathepsin K.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide:
- Osteoporosis Treatment : A study demonstrated that similar pyridazinone derivatives effectively inhibited osteoclast differentiation in vitro, suggesting their potential as therapeutic agents for osteoporosis .
- Anti-cancer Activity : Another research highlighted that pyridazinone derivatives showed promising anti-proliferative effects against human colon carcinoma cells (HCT116), indicating potential applications in oncology .
Summary of Biological Activities
| Biological Activity | Evidence | Potential Applications |
|---|---|---|
| Osteoclast Inhibition | Suppression of cathepsin K expression | Osteoporosis treatment |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Pain management |
| Analgesic Effects | Demonstrated in related compounds | Pain relief therapies |
| Anti-cancer | Effective against HCT116 cells | Cancer treatment |
Q & A
Q. What synthetic routes are commonly employed for the preparation of this compound?
The compound is synthesized via multi-step organic reactions, typically involving:
- Condensation reactions : Coupling of the pyridazinone core with substituted phenyl groups using catalysts like Cs₂CO₃ in dry DMF ( ).
- Acetylation : Introduction of the acetamide moiety via nucleophilic substitution or amide bond formation ( ).
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures) to achieve >95% purity (). Key intermediates are characterized by ¹H/¹³C NMR and IR spectroscopy at each stage to confirm regioselectivity .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystals are grown via slow evaporation (e.g., in DCM/hexane).
- Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å).
- Structure refinement with SHELXL ( ), applying anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference maps.
- Final validation using CCDC checkCIF to resolve twinning or disorder () .
Q. What analytical techniques confirm the compound’s purity and identity?
- HPLC : Reverse-phase C18 column, UV detection at 254 nm, mobile phase (acetonitrile:water, 70:30) to assess purity (>98%).
- Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) for proton environment analysis; IR (ATR-FTIR) to confirm carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns ( ) .
Q. What are the solubility and stability profiles under varying conditions?
- Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, and dichloromethane (tested via shake-flask method at 25°C).
- Stability :
- Stable in solid state for >6 months at 4°C (desiccated).
- Degrades in aqueous solutions (pH <3 or >11) within 24 hours, monitored by HPLC () .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthetic yield and reproducibility?
- Central Composite Design : Vary critical parameters (temperature: 60–100°C; reaction time: 12–24 h; reagent molar ratio: 1:1.2–1:3).
- Response Surface Analysis : Identify interactions (e.g., excess reagent improves yield at higher temperatures but risks side reactions).
- Validation : Confirm optimal conditions (e.g., 80°C, 18 h, 1:2.5 ratio) with triplicate runs ( ) .
Q. How are contradictions in spectroscopic data resolved (e.g., overlapping NMR signals)?
- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguish pyridazine H6 from thieno-pyrazole protons).
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in acetamide groups).
- Computational DFT : Simulate NMR chemical shifts (B3LYP/6-311+G(d,p)) and compare with experimental data () .
Q. What strategies address polymorphism or solvate formation during crystallization?
- Solvent Screening : Test polar (ethanol, acetone) vs. non-polar (toluene, hexane) solvents to isolate polymorphs.
- Thermal Analysis : DSC/TGA to identify stable forms (e.g., Form I melts at 215°C; Form II at 198°C).
- Powder XRD : Compare experimental patterns with simulated data from SCXRD ( ) .
Q. How can regioselective functionalization of the thieno-pyrazole core be achieved?
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block reactive NH sites during pyridazinone coupling.
- Directed Metalation : Employ LDA (lithium diisopropylamide) at -78°C to selectively deprotonate the 4-position of the thieno-pyrazole ( ) .
Q. What computational methods predict bioactivity based on structural analogs?
Q. How are conflicting bioactivity results (e.g., varying IC₅₀ across assays) interpreted?
Q. Methodological Notes
- Data Contradictions : Always cross-validate structural assignments with multiple techniques (e.g., SCXRD + 2D NMR).
- Experimental Reproducibility : Document batch-specific variations (e.g., moisture-sensitive steps) in supplementary materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
